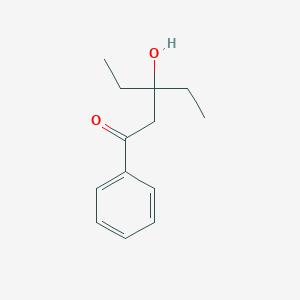
3-Ethyl-3-hydroxy-1-phenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-hydroxy-1-phenylpentan-1-one is an organic compound with the molecular formula C13H18O2 It is a ketone with a phenyl group attached to the first carbon and a hydroxy group attached to the third carbon of the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-1-phenylpentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between acetophenone and 3-ethyl-3-hydroxybutanal. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the carbon-carbon bond between the two reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-hydroxy-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-ethyl-3-oxo-1-phenylpentanoic acid.
Reduction: Formation of 3-ethyl-3-hydroxy-1-phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
3-Ethyl-3-hydroxy-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-hydroxy-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural conformation and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-1-phenylpentan-1-one: Lacks the ethyl group at the third carbon.
3-Ethyl-1-phenylpentan-1-one: Lacks the hydroxy group at the third carbon.
3-Ethyl-3-hydroxy-1-pentanone: Lacks the phenyl group.
Uniqueness
3-Ethyl-3-hydroxy-1-phenylpentan-1-one is unique due to the presence of both the hydroxy and phenyl groups, which contribute to its distinct chemical properties and reactivity
Propiedades
Número CAS |
91660-92-3 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-ethyl-3-hydroxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C13H18O2/c1-3-13(15,4-2)10-12(14)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3 |
Clave InChI |
LQWVTXOENBFWFG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


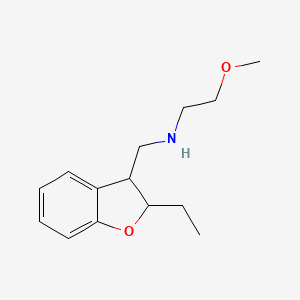
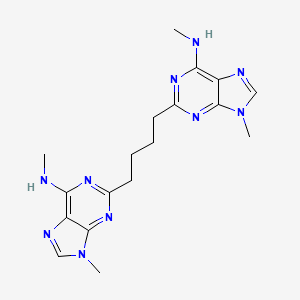
![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)


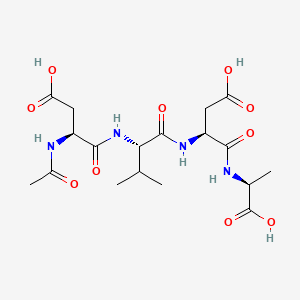
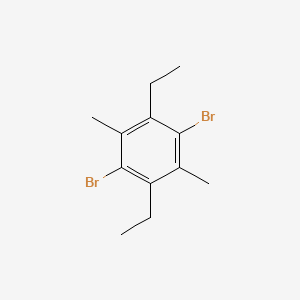
![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)


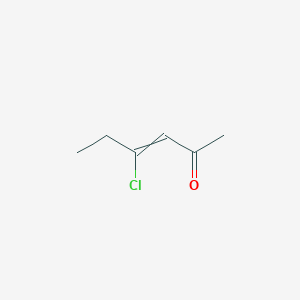
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
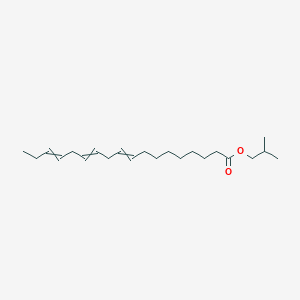
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
